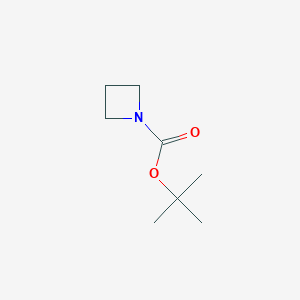

Tert-butyl Azetidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-5-4-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUERMGFVJPRMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302210 | |

| Record name | 1-(tert-Butoxycarbonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147621-21-4 | |

| Record name | 1-(tert-Butoxycarbonyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147621-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azetidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-butyl Azetidine-1-carboxylate from 1-Azabicyclo[1.1.0]butane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl azetidine-1-carboxylate, a critical building block in medicinal chemistry, from the highly strained 1-azabicyclo[1.1.0]butane (ABB). The strain-release-driven ring-opening of ABB offers a versatile and efficient pathway to functionalized azetidines. This document details the core synthetic strategies, provides a plausible experimental protocol, and presents relevant quantitative data to support researchers in the application of this methodology.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery due to their ability to impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional character to lead compounds. This compound serves as a key intermediate, with the tert-butoxycarbonyl (Boc) protecting group facilitating further synthetic manipulations. The use of 1-azabicyclo[1.1.0]butane as a starting material is advantageous due to the high ring strain, which drives the ring-opening reactions and allows for the introduction of substituents at the 1- and 3-positions of the azetidine ring.

Core Synthetic Strategy: Strain-Release Ring-Opening

The fundamental principle behind the synthesis of azetidine derivatives from 1-azabicyclo[1.1.0]butane is the relief of ring strain. The highly strained central C-N bond in ABB is susceptible to cleavage by a variety of reagents, including electrophiles and nucleophiles.

The reaction with di-tert-butyl dicarbonate (Boc₂O) is a common method for the N-protection of amines. In the context of ABB, Boc₂O can act as an electrophile to initiate the ring-opening cascade. The reaction is often facilitated by a Lewis or Brønsted acid to activate the ABB nitrogen, making the bridgehead carbons more electrophilic. Alternatively, a nucleophile can first open the ring, followed by in-situ quenching with Boc₂O to protect the newly formed azetidine nitrogen.

A general representation of the reaction pathway is the acid-mediated ring-opening of 1-azabicyclo[1.1.0]butane, followed by nucleophilic attack and subsequent N-protection with di-tert-butyl dicarbonate.

Caption: General reaction pathway for the synthesis.

Experimental Protocols

While a direct one-pot synthesis of unsubstituted this compound from ABB is not extensively detailed in the literature, a plausible and adaptable protocol can be derived from related procedures involving the ring-opening of ABB and subsequent Boc-protection. The following protocol is a composite based on established methodologies for the synthesis of substituted N-Boc-azetidines.

Materials:

-

1-Azabicyclo[1.1.0]butane (ABB) solution in a suitable solvent (e.g., THF)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Mild acid catalyst (e.g., Trifluoroacetic acid (TFA), catalytic amount) or a halide source (e.g., Lithium chloride)

-

Quenching solution (e.g., Saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-azabicyclo[1.1.0]butane in anhydrous DCM at 0 °C under an inert atmosphere (e.g., Argon), add di-tert-butyl dicarbonate (1.1 equivalents).

-

Slowly add a catalytic amount of a mild acid such as trifluoroacetic acid (0.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

The yield and reaction conditions for the synthesis of this compound and its derivatives from 1-azabicyclo[1.1.0]butane can vary depending on the specific reagents and substrates used. The following table summarizes representative data from the literature for the synthesis of N-Boc protected azetidines originating from ABB.

| Entry | Substrate/Reactant with ABB | Electrophile/Protecting Group | Catalyst/Additive | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 3-Aryl-ABB derivative | Boc₂O | HBF₄ | CHCl₃ | - | 63 | [1] |

| 2 | Benzoyl ABB, 1,3-butadiene, TMSCN | Boc₂O | Cu(CH₃CN)₄PF₆, 4CzIPN, LiBr | Acetonitrile | 28 | 82 | [2] |

| 3 | 3-(2-phenyloxiran-2-yl)-ABB | Boc₂O | LiCl | - | - | 90 | [3] |

| 4 | NH-spiroazetidine intermediate | Boc₂O | - | - | - | good | [4] |

Reaction Mechanism and Workflow

The reaction of 1-azabicyclo[1.1.0]butane with di-tert-butyl dicarbonate in the presence of an acid catalyst is proposed to proceed through the following steps:

Caption: Proposed reaction mechanism workflow.

Conclusion

The synthesis of this compound from 1-azabicyclo[1.1.0]butane represents a powerful strategy that leverages the principles of strain-release chemistry. This approach provides a versatile entry point to a wide range of functionalized azetidines, which are of high value in the development of novel therapeutics. The methodologies outlined in this guide, supported by the provided data and mechanistic insights, are intended to equip researchers with the necessary information to successfully implement this synthetic transformation in their work. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final product.

References

An In-depth Technical Guide to Tert-butyl Azetidine-1-carboxylate and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl azetidine-1-carboxylate and its derivatives are pivotal building blocks in modern medicinal chemistry and drug development. The constrained four-membered azetidine ring system imparts unique conformational rigidity to molecules, making it a valuable scaffold for designing potent and selective therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, allowing for versatile synthetic manipulations. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis, and applications of this compound and its key derivatives.

Physical and Chemical Properties

The physical and chemical properties of the parent compound, this compound, along with its synthetically important 3-substituted derivatives, are summarized below. These tables provide essential data for researchers working with these compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 147621-21-4 |

| Appearance | - |

| Boiling Point | - |

| Melting Point | - |

| Density | - |

| Solubility | - |

Table 2: Physical and Chemical Properties of Tert-butyl 3-oxoazetidine-1-carboxylate

| Property | Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| CAS Number | 398489-26-4 |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 251.3±33.0 °C (Predicted)[1] |

| Melting Point | 47-51 °C |

| Density | 1.174±0.06 g/cm³ (Predicted) |

| Solubility | Chloroform (Sparingly), Dichloromethane (Slightly) |

Table 3: Physical and Chemical Properties of Tert-butyl 3-hydroxyazetidine-1-carboxylate

| Property | Value |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 141699-56-1 |

| Appearance | - |

| Boiling Point | - |

| Melting Point | - |

| Density | - |

| Solubility | - |

Table 4: Physical and Chemical Properties of Tert-butyl 3-aminoazetidine-1-carboxylate

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| CAS Number | 193269-78-2 |

| Appearance | Colorless solid[2] |

| Boiling Point | 236.6 °C at 760 mmHg[2] |

| Melting Point | - |

| Density | 1.098 g/cm³[2] |

| Solubility | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds. Below is a summary of available spectroscopic information.

Table 5: Spectroscopic Data for this compound Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate | 8.36 (d), 7.45 (t), 7.08 (d), 6.95 (t), 4.45 (m), 4.25 (m), 1.45 (s)[3] | 158.2, 156.1, 149.8, 136.2, 122.0, 119.8, 79.7, 56.3, 31.4, 28.5[3] | 3512, 3391, 3047, 2975, 2882, 1707, 1578, 1556, 1477, 1452, 1391, 1302, 1280, 1248, 1130, 1044, 986, 900, 857, 761, 725, 621[3] | [M+H]⁺ calcd for C₁₃H₁₉N₂O₂S: 267.1177, found: 267.1167[3] |

| Tert-butyl 3-((1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate | - | 155.9, 137.5, 129.6, 127.2, 126.8, 123.0, 122.1, 112.6, 110.8, 80.9, 52.3, 49.9, 28.4[3] | 3318, 2975, 2928, 1680, 1414, 1328, 1136, 900, 741, 702, 630[3] | [M+Na]⁺ calcd for C₁₆H₂₀N₂O₄SNa: 359.1041, found: 359.1046[3] |

| Tert-butyl 3-formylazetidine-1-carboxylate | 9.85 (d), 4.07-4.14 (m), 3.32-3.40 (m), 1.44 (s)[4] | - | - | - |

| 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 3.78 (s, 4H), 3.13 (s, 6H), 1.38 (s, 9H) (DMSO)[5] | - | - | - |

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of this compound and its derivatives.

This protocol describes the synthesis from 1-benzylazetidin-3-ol.[6]

-

Materials: 1-benzylazetidin-3-ol, 5% Palladium on carbon (Pd/C), Tetrahydrofuran (THF), n-heptane.

-

Procedure:

-

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

Upon completion, filter the reaction mixture through a suction filter.

-

Remove the solvent from the filtrate under vacuum to yield the crude product.

-

Dissolve the crude product in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.

-

Filter the mixture, and dry the filter cake to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid (33.8 g, 91% yield).[6]

-

This procedure outlines the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

-

Materials: Tert-butyl 3-hydroxyazetidine-1-carboxylate, Dichloromethane (CH₂Cl₂), Potassium bromide (KBr) solution (9.1%), TEMPO, Potassium bicarbonate (KHCO₃), Sodium hypochlorite (NaClO) solution (12%).

-

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add 9.1% aqueous KBr solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C.

-

Slowly add a mixture of KHCO₃ (104 g) and 12% aqueous NaClO solution (86 g) in water (389 mL).

-

Stir the reaction mixture for 30 minutes.

-

Work-up the reaction to isolate the product.

-

This protocol describes a Wittig-type reaction from tert-butyl 3-oxoazetidine-1-carboxylate.[6]

-

Materials: Diethyl (cyanomethyl)phosphonate, Tetrahydrofuran (THF), Potassium tert-butoxide solution in THF (1 mol/L), Tert-butyl 3-oxoazetidine-1-carboxylate.

-

Procedure:

-

To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL), slowly add a 1 mol/L solution of potassium tert-butoxide in THF (128.5 mL) under a hydrogen atmosphere at -5 °C.

-

Stir the mixture at -5 °C for 3 hours.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) and continue stirring at -5 °C for another 2 hours.

-

Warm the reaction mixture to room temperature and continue to react for 16 hours.[6]

-

Perform an appropriate work-up and purification to obtain the final product.

-

Synthetic Workflows and Logical Relationships

The synthesis of key this compound derivatives often involves a series of sequential reactions. The following diagrams, generated using the DOT language, illustrate these synthetic pathways.

Caption: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate.

References

- 1. N-Boc-3-azetidine acetic acid - Protheragen [protheragen.ai]

- 2. guidechem.com [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 6. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]

The Versatile Scaffold: A Technical Guide to Tert-butyl Azetidine-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

tert-Butyl azetidine-1-carboxylate, commonly referred to as N-Boc-azetidine, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its strained four-membered ring system, combined with the robust tert-butyloxycarbonyl (Boc) protecting group, offers a unique platform for the introduction of the azetidine motif into complex molecules. This guide provides an in-depth technical overview of its synthesis, reactivity, and application in the development of novel therapeutics, supported by quantitative data, detailed experimental protocols, and process visualizations.

Physicochemical Properties and Spectroscopic Data

N-Boc-azetidine is a colorless liquid at room temperature. Its structural and electronic properties have been well-characterized by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 75-77 °C (0.5 mmHg) |

| Density | 0.988 g/mL at 25 °C |

Table 1: Physicochemical Properties of this compound.

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.95 (t, J = 7.6 Hz, 4H), 2.18 (p, J = 7.6 Hz, 2H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.9, 79.1, 52.4 (2C), 28.6 (3C), 18.9 |

| IR (neat) | 2974, 2870, 1695 (C=O), 1412, 1150 cm⁻¹ |

| Mass Spec. (ESI) | m/z 172.1 [M+H]⁺ |

Table 2: Spectroscopic Data for this compound.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the protection of azetidine hydrochloride.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of azetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic mixture with water, a base (e.g., triethylamine or sodium hydroxide, 2.2 eq) is added at 0 °C.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in the same solvent is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Key Reactions and Synthetic Applications

The synthetic utility of this compound lies in its ability to undergo a variety of transformations, enabling the construction of diverse molecular architectures.

α-Lithiation and Electrophilic Trapping

One of the most powerful methods for the functionalization of the azetidine ring is through α-lithiation followed by quenching with an electrophile. The regioselectivity of this reaction can be controlled by the choice of the N-protecting group.[1][2] While the N-Boc group itself is not ideal for directing lithiation, replacing it with an N-thiopivaloyl or N-tert-butoxythiocarbonyl (N-Botc) group allows for regioselective deprotonation.[1][3]

Figure 2: Workflow for α-functionalization via lithiation.

Table 3: Examples of Asymmetric α-Substitution of N-Botc-azetidine. [3]

| Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |

| MeI | N-Botc-2-methylazetidine | 45 | 91:9 |

| PhCHO | N-Botc-2-(hydroxy(phenyl)methyl)azetidine | 75 | 92:8 |

| Acetone | N-Botc-2-(2-hydroxypropan-2-yl)azetidine | 68 | 90:10 |

Ring-Opening Reactions

The inherent ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions, providing access to functionalized acyclic amines.[4] These reactions are often catalyzed by Lewis acids.[4]

Deprotection

The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free azetidine, which can then be used in subsequent transformations such as amide couplings or nucleophilic substitutions.[5][6]

Experimental Protocol: Boc Deprotection

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (10 volumes) at 0 °C, trifluoroacetic acid (5.0 eq) is added.[5][6]

-

Reaction: The resulting mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC or LC-MS.[5][6]

-

Workup: After completion, the reaction mixture is concentrated under reduced pressure. The residue is triturated with diethyl ether and dried under vacuum to afford the azetidine trifluoroacetate salt.[5][6]

Use in the Synthesis of Bioactive Molecules

This compound and its derivatives are extensively used in drug discovery. For instance, it has been a key building block in the synthesis of interleukin-2-inducible T-cell kinase (ITK) inhibitors.[5][6]

Figure 3: Synthetic route to ITK inhibitors using an azetidine scaffold. [5]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique structural features allow for a wide range of chemical transformations, providing access to a diverse array of functionalized azetidines and their derivatives. The methodologies outlined in this guide highlight its significance in the construction of complex molecular architectures, particularly in the realm of drug discovery and development. The continued exploration of the reactivity of this scaffold is expected to lead to the discovery of novel synthetic methods and the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

"Tert-butyl Azetidine-1-carboxylate" mechanism of action in drug discovery

An In-Depth Technical Guide on the Mechanism of Action of Tert-butyl Azetidine-1-carboxylate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a valuable scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional structure provide a unique conformational rigidity that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. While this compound itself is not a pharmacologically active agent, it serves as a critical chiral building block for the synthesis of a new generation of kinase inhibitors. This technical guide delves into the mechanism of action of drugs and clinical candidates that incorporate the azetidine moiety derived from this compound, with a focus on inhibitors of the Janus kinase (JAK)-STAT and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.

I. The JAK-STAT Signaling Pathway and its Inhibition by Azetidine-Containing Drugs

The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines, interferons, and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.

Mechanism of Action: Baricitinib

Baricitinib, a potent and selective inhibitor of JAK1 and JAK2, is a prime example of a successful drug synthesized using a derivative of this compound (specifically, tert-butyl 3-oxoazetidine-1-carboxylate).[1] By targeting JAK1 and JAK2, Baricitinib effectively modulates the signaling of pro-inflammatory cytokines.[2][3]

The mechanism of action of Baricitinib involves the following key steps:

-

Binding to JAK Kinases: Baricitinib competitively and reversibly binds to the ATP-binding site of JAK1 and JAK2.

-

Inhibition of Phosphorylation: This binding prevents the phosphorylation and activation of the JAKs themselves and their downstream substrates, the STAT proteins.

-

Suppression of Gene Transcription: The lack of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in the inflammatory response.

The inhibitory potency of Baricitinib against the JAK family of kinases is summarized in the table below.

| Kinase Target | IC50 (nM) |

| JAK1 | 5.9[4] |

| JAK2 | 5.7[4] |

| TYK2 | 53[4] |

| JAK3 | >400[5] |

Table 1: In vitro inhibitory activity of Baricitinib against JAK kinases.

Signaling Pathway Diagram

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Materials:

-

Purified recombinant JAK1, JAK2, TYK2, and JAK3 enzymes.

-

A suitable kinase substrate (e.g., a synthetic peptide).

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test compound (e.g., Baricitinib) serially diluted in DMSO.

-

96- or 384-well assay plates.

-

Scintillation counter or luminescence/fluorescence plate reader.

2. Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of the assay plate.

-

Add the serially diluted test compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like EDTA).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radiometric assays, this may involve measuring the amount of ADP produced or using a phospho-specific antibody in an ELISA format.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

II. STAT3 Signaling Pathway and its Inhibition by Azetidine-Based Compounds

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently over-activated in a wide range of human cancers. Constitutive STAT3 signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it an attractive target for cancer therapy. A new class of potent and selective STAT3 inhibitors has been developed utilizing the azetidine scaffold.

Mechanism of Action: Azetidine-Based STAT3 Inhibitors

Unlike many kinase inhibitors that target the ATP-binding site, several novel azetidine-based STAT3 inhibitors exhibit a distinct mechanism of action. These compounds have been shown to directly and often irreversibly bind to the DNA-binding domain (DBD) of STAT3.[6][7]

Key aspects of their mechanism include:

-

Covalent Binding: Certain azetidine derivatives form a covalent bond with specific cysteine residues within the STAT3 DBD, such as Cys426 and Cys468.[6]

-

Inhibition of DNA Binding: This covalent modification prevents the STAT3 dimer from binding to its consensus DNA sequences in the promoters of target genes.

-

Selectivity: These inhibitors often display high selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5.[8][9][10]

The inhibitory potency and binding affinity of representative azetidine-based STAT3 inhibitors are presented below.

| Compound | STAT3 DNA-Binding IC50 (µM) | STAT3 Binding Affinity (KD, nM) | Selectivity over STAT1/STAT5 |

| 7g | - | 880[8][9] | - |

| 9k | - | 960[8][9] | - |

| 5a | 0.55[8][9] | - | >18 µM[8][9] |

| 5o | 0.38[8][9] | - | >18 µM[8][9] |

| 8i | 0.34[8][9] | - | >18 µM[8][9] |

| H172 (9f) | 0.38 - 0.98[10][11] | - | >15.8 µM[10] |

| H182 | 0.38 - 0.98[10][11] | - | >15.8 µM[10] |

Table 2: In vitro potency and binding affinity of representative azetidine-based STAT3 inhibitors.

Signaling Pathway Diagram

Experimental Protocols

1. Materials:

-

Nuclear extracts from cells with activated STAT3.

-

Azetidine-based test compounds.

-

Double-stranded DNA probe containing the STAT3 consensus binding site (e.g., high-affinity sis-inducible element, hSIE), labeled with ³²P or a non-radioactive tag.

-

Poly(dI-dC) as a non-specific competitor DNA.

-

Binding buffer (e.g., HEPES, KCl, EDTA, DTT, glycerol).

-

Non-denaturing polyacrylamide gel.

-

Loading dye.

2. Procedure:

-

Prepare nuclear extracts from cells treated with or without a STAT3-activating stimulus.

-

In a binding reaction tube, combine the nuclear extract, poly(dI-dC), and the test compound at various concentrations.

-

Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to STAT3.

-

Add the labeled DNA probe to the reaction mixture and incubate for another 20-30 minutes.

-

Add loading dye to the reactions and load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the protein-DNA complexes from the free probe.

-

Dry the gel and visualize the bands by autoradiography (for ³²P-labeled probes) or by chemiluminescence/fluorescence imaging (for non-radioactively labeled probes).

-

Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex to determine the extent of inhibition.

1. Materials:

-

Cell lines of interest.

-

Azetidine-based test compounds.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Chemiluminescent substrate.

2. Procedure:

-

Culture and treat cells with the test compound for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the total STAT3 antibody to normalize for protein loading. A loading control like β-actin or GAPDH should also be used.

-

Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

III. Experimental and Drug Discovery Workflow

The discovery of novel kinase inhibitors based on the azetidine scaffold typically follows a structured workflow, from initial synthesis to in vivo evaluation.

Conclusion

This compound is a cornerstone building block in the synthesis of innovative kinase inhibitors. The drugs and clinical candidates derived from this scaffold, such as the JAK1/2 inhibitor Baricitinib and a new generation of STAT3 inhibitors, demonstrate potent and often highly selective mechanisms of action. The unique structural properties of the azetidine ring contribute significantly to the favorable pharmacological profiles of these compounds. The detailed experimental protocols and workflows provided in this guide serve as a comprehensive resource for researchers dedicated to the discovery and development of the next generation of kinase-targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 3. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Baricitinib - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-butyl Azetidine-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The term "tert-butyl azetidine-1-carboxylate" refers to a family of valuable synthetic building blocks characterized by a four-membered azetidine ring protected with a tert-butyloxycarbonyl (Boc) group. The versatility of these compounds stems from the functionalization at the 3-position of the azetidine ring, which allows for their incorporation into a wide array of complex molecules, most notably in the development of novel therapeutics. This guide provides a detailed overview of four key derivatives, outlining their chemical properties, synthesis, and significant applications.

Core Quantitative Data

The following table summarizes the key physicochemical properties of four commonly utilized this compound derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 398489-26-4 | C₈H₁₃NO₃ | 171.19 |

| tert-Butyl 3-aminoazetidine-1-carboxylate | 193269-78-2 | C₈H₁₆N₂O₂ | 172.22 |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-56-3 | C₉H₁₇NO₃ | 187.24[1] |

| 1-Boc-azetidine-3-carboxylic acid | 142253-55-2 | C₉H₁₅NO₄ | 201.22 |

tert-Butyl 3-oxoazetidine-1-carboxylate

This derivative, also known as 1-Boc-3-azetidinone, is a crucial intermediate in the synthesis of various pharmaceuticals.[2] Its ketone functionality serves as a handle for a variety of chemical transformations.

Application Highlight: Synthesis of Baricitinib

A prominent application of tert-butyl 3-oxoazetidine-1-carboxylate is in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[3][4][5] The azetidine ketone is a key precursor to the azetidine-acetonitrile moiety of the drug.[3][4]

Experimental Protocols

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate via TEMPO-mediated Oxidation [3]

This protocol describes the oxidation of the corresponding alcohol to the ketone.

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15°C and 5°C.

-

Slowly add a mixture of KHCO₃ (104 g) and a 12% aqueous solution of NaClO (86 g) in water (389 mL) to the reaction mixture and stir for 30 minutes.

-

Upon reaction completion, quench the reaction with a 15% aqueous solution of sodium thiosulfate (100 mL).

-

Extract the mixture with ethyl acetate, wash the organic layer with water, and remove the solvent under vacuum to yield the product.

Use in Horner-Wadsworth-Emmons Reaction for Baricitinib Intermediate [3]

This protocol outlines the conversion of the ketone to a cyanomethylene derivative.

-

To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) and stir at -5°C for 3 hours.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) and continue stirring at -5°C for another 2 hours.

-

Warm the reaction mixture to room temperature and continue to react for 16 hours to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Synthetic Workflow

References

- 1. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

Stability and Storage of Tert-butyl Azetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for tert-butyl azetidine-1-carboxylate. Understanding the chemical stability of this versatile building block is critical for ensuring its integrity and performance in sensitive synthetic applications, particularly in the realm of drug discovery and development. This document outlines the known stability profile, potential degradation pathways, recommended storage and handling procedures, and analytical methodologies for assessing its purity and degradation.

Core Concepts: Stability Profile

This compound is a cyclic amine protected with a tert-butoxycarbonyl (Boc) group. The stability of this compound is largely dictated by the lability of the N-Boc protecting group. Generally, N-Boc protected amines are stable under basic and nucleophilic conditions but are susceptible to degradation under acidic and high-temperature conditions.

General Storage Recommendations

Several chemical suppliers provide general storage guidelines for this compound. These recommendations are summarized in the table below. Adherence to these conditions is crucial for maximizing the shelf-life of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature to -20°C | Minimizes thermal degradation. Colder temperatures are generally preferred for long-term storage. |

| Atmosphere | Sealed under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents potential oxidation and reaction with atmospheric moisture. |

| Light | Keep in a dark place | Protects against light-induced degradation. |

| Moisture | Store in a dry, well-sealed container | Hydrolysis of the carbamate can occur in the presence of moisture, especially under acidic or basic conditions. |

Potential Degradation Pathways

The primary route of degradation for this compound involves the cleavage of the N-Boc group. This can occur through two main pathways: acid-catalyzed hydrolysis and thermolytic decomposition.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the Boc group is readily cleaved to yield the free azetidine, isobutylene, and carbon dioxide. This reaction is typically rapid and is the standard method for deprotection in organic synthesis. Even trace amounts of acidic impurities can catalyze this degradation over time.

-

Thermolytic Decomposition: At elevated temperatures, typically in the range of 150-250°C, the N-Boc group can undergo thermal elimination. This process also results in the formation of the free amine, isobutylene, and carbon dioxide. While significant decomposition requires high temperatures, prolonged storage at elevated room temperatures may lead to gradual degradation.

The following diagram illustrates the key factors influencing the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

General Protocol for Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound at 105°C.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) and fluorescent light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the intact drug from its degradation products.

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient is optimized to achieve good resolution between the parent compound and all degradation peaks.

-

Detector: A UV detector is commonly used. The detection wavelength should be chosen to provide a good response for both the parent compound and its impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

-

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

The following diagram outlines a general workflow for conducting a stability study.

Caption: A general workflow for assessing the stability of a chemical compound.

Analytical Techniques for Quality Control

Routine quality control of this compound should include methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the compound. The characteristic signal of the nine equivalent protons of the tert-butyl group in the ¹H NMR spectrum is a key indicator of the intact N-Boc group.

-

High-Performance Liquid Chromatography (HPLC): As described above, HPLC is the primary technique for assessing the purity of the compound and detecting any degradation products.

-

Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound and to identify the mass of any impurities or degradation products.

Summary and Recommendations

This compound is a stable compound when stored under appropriate conditions. The primary stability concern is the integrity of the N-Boc protecting group, which is sensitive to both acidic conditions and high temperatures. For optimal stability, the compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere. For critical applications, it is advisable to perform regular quality control checks using techniques such as HPLC and NMR to ensure the purity and integrity of the material. The implementation of a robust stability testing program, including forced degradation studies, is essential for establishing a reliable shelf-life and ensuring the quality of this important synthetic building block.

An In-depth Technical Guide to Tert-butyl Azetidine-1-carboxylate and its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl azetidine-1-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Its inherent structural rigidity and the synthetic tractability offered by the tert-butoxycarbonyl (Boc) protecting group make it an ideal starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound and its key derivatives, with a particular focus on their role in the development of Janus kinase (JAK) inhibitors and other targeted therapies.

Synthesis of Key Intermediates and Derivatives

The synthetic utility of the this compound core lies in the ease of functionalization at the 3-position of the azetidine ring. This allows for the introduction of diverse pharmacophoric elements, leading to compounds with a range of biological activities.

Synthesis of Tert-butyl 3-Oxoazetidine-1-carboxylate

A pivotal intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, is commonly prepared via the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Experimental Protocol: Swern Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate

This procedure outlines a common method for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate.

-

Reaction Setup: A solution of oxalyl chloride (1.5 to 2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activator Addition: Dimethyl sulfoxide (DMSO, 2.0 to 3.0 equivalents) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The mixture is stirred for 15-30 minutes.

-

Alcohol Addition: A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in CH₂Cl₂ is added slowly to the reaction mixture.

-

Base Addition: After stirring for 30-60 minutes, a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 to 5.0 equivalents) is added.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.

A green and cost-effective alternative synthesis has been developed for the large-scale production of this intermediate, which is crucial for the synthesis of drugs like Baricitinib.[1] This method utilizes commercially available and low-cost starting materials and employs a green oxidation reaction in a microchannel reactor.[1]

Synthesis of Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This derivative is a key precursor for the synthesis of JAK inhibitors, including Baricitinib. It is typically synthesized via a Horner-Wadsworth-Emmons reaction from tert-butyl 3-oxoazetidine-1-carboxylate.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Phosphonate Anion Formation: To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -5 °C to 0 °C, a strong base like potassium tert-butoxide (1.1 equivalents) is added portion-wise under an inert atmosphere. The mixture is stirred for 1-3 hours.

-

Ketone Addition: A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF is then added dropwise to the reaction mixture at the same low temperature.

-

Reaction Progression: The reaction is stirred for an additional 2 hours at low temperature and then allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

This synthetic approach is integral to the production of Baricitinib, a potent and selective inhibitor of JAK1 and JAK2.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of selected this compound derivatives.

| Derivative | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 1-Benzylazetidin-3-ol | 5% Pd/C, H₂, THF, room temp., 20 h | 91 | [2] |

| tert-Butyl 3-oxoazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, KBr, NaHCO₃, NaClO, CH₂Cl₂/H₂O, -15 to 5 °C, 0.5 h | Not specified | [2] |

| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide, THF, -5 °C to room temp., 16 h | Not specified | [2] |

| Derivative | Spectroscopic Data | Reference |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | ¹H NMR (400 MHz, CDCl₃) δ ppm: 1.40 (s, 9H), 3.76–3.78 (m, 2H), 4.08–4.10 (m, 2H), 4.51–4.55 (m, 1H) | [2] |

| Compound | Target | IC₅₀ (nM) | Reference |

| Baricitinib | JAK1 | 5.9 | [3] |

| Baricitinib | JAK2 | 5.7 | [3] |

| Baricitinib | TYK2 | 53 | [3] |

| Baricitinib | JAK3 | >400 | [3] |

Applications in Drug Discovery

The this compound core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities.

JAK Inhibitors for Inflammatory Diseases

Azetidine-containing compounds, most notably Baricitinib, have emerged as potent inhibitors of the Janus kinase (JAK) family of enzymes.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in inflammation and immunity.[2][4] By inhibiting JAK1 and JAK2, Baricitinib effectively dampens the inflammatory cascade, making it an effective treatment for autoimmune diseases such as rheumatoid arthritis.[2][3]

Signaling Pathway of Azetidine-Based JAK Inhibitors

The mechanism of action of Baricitinib and related azetidine-based JAK inhibitors involves the direct inhibition of JAK enzymes within the cell.

Caption: JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

As depicted in the diagram, cytokine binding to its receptor activates associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA, leading to the transcription of pro-inflammatory genes. Baricitinib exerts its therapeutic effect by binding to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of STATs, thereby interrupting this signaling cascade.[2][4]

Other Therapeutic Areas

Derivatives of this compound have also shown promise in other therapeutic areas. For instance, certain derivatives have been investigated as sphingosine-1-phosphate (S1P) receptor agonists, which have potential applications in the treatment of multiple sclerosis.[5] Additionally, some azetidine-based compounds have been explored as GABA uptake inhibitors, suggesting their potential use in neurological disorders.

Conclusion

The this compound core remains a highly valuable and versatile scaffold in the field of drug discovery. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives continue to drive the development of new and innovative therapeutics. The success of Baricitinib as a JAK inhibitor highlights the potential of this chemical framework to yield potent and selective drugs for a variety of diseases. Further exploration of the chemical space around this privileged structure is likely to lead to the discovery of new medicines with significant clinical impact.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 3. Baricitinib - Wikipedia [en.wikipedia.org]

- 4. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

The Azetidine Scaffold: A Historical and Technical Guide to its Discovery and Evolution in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, inherent ring strain, and ability to introduce three-dimensional diversity have made it an attractive component in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of azetidine-containing compounds, from the initial synthesis of the parent ring to the development of blockbuster drugs. We will delve into the key synthetic milestones, the discovery of their diverse biological activities, and the mechanisms of action of prominent azetidine-based pharmaceuticals.

The Dawn of Azetidine Chemistry: Discovery and Early Synthesis

The history of the azetidine ring dates back to the late 19th century. The first synthesis of azetidine, then referred to as "trimethylenimine," was reported by the German chemists S. Gabriel and J. Weiner in 1888 .[1] Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for all subsequent explorations of this fascinating heterocyclic system.

The Gabriel-Weiner Synthesis (1888)

The inaugural synthesis of azetidine involved the cyclization of γ-bromopropylamine. While the original publication is not readily accessible, the fundamental transformation is understood to have proceeded via an intramolecular nucleophilic substitution, where the amine functionality displaces the bromide to form the strained four-membered ring.

Experimental Protocol: Conceptual Reconstruction of the Gabriel-Weiner Synthesis

-

Starting Material: γ-Bromopropylamine hydrobromide.

-

Key Reagent: A strong base, such as potassium hydroxide.

-

Reaction Conditions: The reaction was likely carried out in a suitable solvent under heating to facilitate the intramolecular cyclization.

-

Work-up: The reaction mixture would have been subjected to distillation to isolate the volatile azetidine product.

Due to the inherent ring strain of the azetidine nucleus, early synthetic methods were often plagued by low yields.[2]

Early Synthetic Developments

Following the initial discovery, chemists explored various routes to construct the azetidine ring. These early methods primarily relied on intramolecular cyclization reactions. A notable approach involved the reductive cyclization of γ-haloalkyl-imines. For instance, De Kimpe and co-workers in 1994 reported the synthesis of N-substituted azetidines by treating γ-haloalkyl-imines with sodium borohydride in refluxing methanol.[2] This method provided a more versatile entry into substituted azetidines.

Another significant early synthetic strategy was the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene.[3] This reaction, while conceptually elegant, faced challenges due to competing side reactions and was initially limited in its scope.

The Emergence of Biological Activity: From Natural Products to Synthetic Analogs

For several decades after its discovery, the azetidine ring remained a chemical curiosity. However, the discovery of naturally occurring azetidine-containing compounds sparked interest in their potential biological significance.

L-Azetidine-2-carboxylic Acid: Nature's Proline Mimic

The first naturally occurring azetidine derivative to be identified was L-azetidine-2-carboxylic acid , isolated from the lily of the valley (Convallaria majalis) in 1955. This non-proteinogenic amino acid acts as a toxic mimic of proline, interfering with protein synthesis and structure. Its discovery highlighted the potential for azetidine-containing molecules to interact with biological systems.

Early Investigations into Synthetic Azetidines' Biological Potential

The mid-20th century saw the first explorations into the pharmacological properties of synthetic azetidine derivatives. Early studies focused on their potential as antimicrobial and central nervous system (CNS) active agents.

Table 1: Early Biological Activities of Synthetic Azetidine Derivatives

| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |

| N-substituted-3-chloro-4-dithiocarbamato azetidin-2-ones | Antibacterial | Significant activity against P. diminuta, B. subtilis, E. coli, S. aureus, R. rhodochrous | [4] |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Antimicrobial, Antiviral | Potent activity reported | [5] |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | Anticonvulsant | Significant anti-seizure activity in MES and PTZ models in mice | [6] |

| 1-Aryl-3-(substituted)-4-phenyl-2-azetidinones | CNS Depressant, Anticonvulsant | Varied activity based on substitution | [7] |

Experimental Protocol: Representative Synthesis of a Biologically Active Azetidin-2-one

The synthesis of many early bioactive azetidinones involved the cyclocondensation of a Schiff base with chloroacetyl chloride.[7][8]

-

Step 1: Schiff Base Formation: An appropriate aromatic amine is condensed with an aromatic aldehyde in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base (imine).

-

Step 2: Cyclocondensation: The purified Schiff base is dissolved in a solvent such as dioxane, and triethylamine is added as a base. Chloroacetyl chloride is then added dropwise at a low temperature (0-5 °C).

-

Step 3: Reaction and Work-up: The reaction mixture is stirred, often with heating, to promote the [2+2] cycloaddition. After completion, the product is isolated by filtration and purified by recrystallization.

Modern Azetidine-Containing Drugs and Their Mechanisms of Action

The foundational work on azetidine synthesis and biological evaluation paved the way for the development of several important modern drugs. The azetidine moiety in these molecules often plays a crucial role in defining their pharmacological profile.

Azelnidipine: A Dual-Action Calcium Channel Blocker

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[9][10][11] It exhibits a unique mechanism of action by blocking both L-type and T-type calcium channels .[10][12] This dual blockade leads to vasodilation and a reduction in heart rate without causing reflex tachycardia, a common side effect of other calcium channel blockers.[11]

Signaling Pathway of Azelnidipine

Caption: Azelnidipine blocks both L- and T-type calcium channels.

Cobimetinib: Targeting the MAPK/ERK Signaling Pathway in Cancer

Cobimetinib is a selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway .[13][14][15][16][17] This pathway is frequently hyperactivated in various cancers, particularly melanoma with BRAF mutations. By inhibiting MEK, cobimetinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling that promotes cell proliferation and survival.

Signaling Pathway of Cobimetinib

Caption: Cobimetinib inhibits MEK1/2 in the MAPK/ERK pathway.

Ezetimibe: A Cholesterol Absorption Inhibitor

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[18][19][20][21][22] Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein , which is crucial for the uptake of dietary and biliary cholesterol by enterocytes. By blocking NPC1L1, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and a subsequent decrease in plasma LDL cholesterol levels.

Signaling Pathway of Ezetimibe

Caption: Ezetimibe inhibits cholesterol absorption via the NPC1L1 protein.

Conclusion

The journey of azetidine-containing compounds, from a laboratory curiosity in the late 19th century to a cornerstone of modern drug discovery, is a testament to the power of synthetic chemistry and the relentless pursuit of novel therapeutic agents. The unique structural and electronic properties of the azetidine ring continue to inspire the design and synthesis of new molecules with diverse and potent biological activities. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the azetidine scaffold is poised to play an even more significant role in the future of medicine. This guide has provided a comprehensive overview of the key historical milestones, synthetic strategies, and pharmacological principles that have shaped the field of azetidine chemistry, offering a valuable resource for researchers dedicated to the discovery and development of the next generation of innovative medicines.

References

- 1. historyofscience.com [historyofscience.com]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 10. Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azelnidipine Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of intestinal cholesterol absorption with ezetimibe increases components of reverse cholesterol transport in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

A Comprehensive Technical Guide to Tert-butyl Azetidine-1-carboxylate: Structural Features and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural features, reactivity, and synthetic applications of tert-butyl azetidine-1-carboxylate. This key building block is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the strained four-membered azetidine ring.

Core Structural Features and Properties

This compound, also known as 1-Boc-azetidine, is a heterocyclic compound featuring a saturated four-membered nitrogen-containing ring. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, enhancing its stability and modulating its reactivity.

The key structural feature is the strained azetidine ring, which significantly influences its chemical behavior. This ring strain makes the molecule susceptible to various ring-opening reactions, providing a versatile platform for the synthesis of diverse functionalized molecules.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 147621-21-4 | [4][5][6] |

| Molecular Formula | C₈H₁₅NO₂ | [4][5] |

| Molecular Weight | 157.21 g/mol | [4][5] |

| Appearance | Liquid | [7] |

| Purity | ≥98% | [4] |

| Storage | Store at room temperature | [4] |

Table 2: Spectroscopic Data of this compound Derivatives

| Derivative | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Reference |

| 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 1.38 (s, 9H), 3.13 (s, 6H), 3.78 (s, 4H) | [8] |

| 1-tert-butoxycarbonyl-3-azetidinone | 1.42 (s, 9H), 4.67 (s, 4H) | [8] |

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by two main aspects: reactions involving the Boc protecting group and reactions involving the strained azetidine ring.

N-Boc Deprotection

The Boc group can be readily removed under acidic conditions to liberate the free azetidine nitrogen. A common reagent for this transformation is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Caption: General workflow for the deprotection of this compound.

This deprotection is a fundamental step in the utilization of the azetidine scaffold for further functionalization.

Ring-Opening Reactions

The inherent ring strain of the azetidine core makes it susceptible to nucleophilic attack, leading to ring-opening. These reactions are often facilitated by the activation of the nitrogen atom, for instance, through protonation or quaternization. The regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the nucleophile.[1] Unsaturated substituents at the 2-position can stabilize intermediates and direct the nucleophilic attack.[1]

Caption: Conceptual pathway for the nucleophilic ring-opening of an activated azetidine.

These ring-opening reactions provide access to a variety of acyclic amine derivatives with defined stereochemistry, which are valuable intermediates in organic synthesis.

Synthesis

The synthesis of this compound and its derivatives typically involves the N-protection of a pre-existing azetidine ring or the construction of the Boc-protected ring from acyclic precursors.

A common method for the synthesis of the related 1-Boc-3-azetidinone starts from 3-hydroxyazetidine, which is first protected with a Boc group and then oxidized.

Caption: A typical synthetic workflow for a substituted this compound.

Experimental Protocols

General Protocol for N-Boc Deprotection with TFA[9][10][11]

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from an N-Boc protected azetidine derivative.

Materials:

-

N-Boc azetidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc azetidine derivative in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from an equal volume to the DCM to a 25% solution in DCM.

-

Stir the reaction mixture at room temperature for a period ranging from 1 to 18 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol and chloroform).

-

Wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the deprotected azetidine derivative.

-

If necessary, the product can be further purified by chromatography or crystallization.

Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate via Swern Oxidation[12]

Objective: To synthesize tert-butyl 3-formylazetidine-1-carboxylate from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM), anhydrous

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

-

Triethylamine (TEA)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.

-

Continue stirring the mixture at -78 °C for 15 minutes.

-

Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in DCM to the reaction mixture.

-

Immediately add triethylamine (TEA) to the mixture.

-

Allow the reaction to gradually warm to room temperature.

-

Dilute the reaction mixture with DCM and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain tert-butyl 3-formylazetidine-1-carboxylate.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the strained four-membered ring, and the reactivity of the Boc-protected nitrogen, offer a wide range of possibilities for the construction of complex and biologically active molecules. A thorough understanding of its properties and reactivity is essential for its effective utilization in the design and development of new therapeutic agents.

References

- 1. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. CAS:147621-21-4 FT-0733546 this compound Product Detail Information [finetechchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

Spectroscopic Data and Experimental Protocols for Tert-butyl Azetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl azetidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.95 | t | - | 4H | -CH₂-N-CH₂- |

| 2.18 | p | - | 2H | -CH₂- |

| 1.45 | s | - | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

No comprehensive ¹³C NMR data for the unsubstituted this compound was found in the search results. Data for derivatives is available.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Mass Spectrometry (MS)

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][2] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), and transferred to an NMR tube.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS). For ¹H NMR of a related compound, tert-butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate, the spectrum was recorded on a 700 MHz instrument.

Infrared (IR) Spectroscopy

Infrared spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a suitable substrate or as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. For related azetidine derivatives, IR spectra have been recorded, with characteristic peaks for C=O stretching observed around 1694-1737 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) analyzer is often used.[2] In the analysis of related compounds, gas chromatography-mass spectrometry (GC-MS) has been employed with an MS ionization source of 70 eV.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 3-aminoazetidine-1-carboxylate from its Azido Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction